Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate
Description
Properties
Molecular Formula |
C26H29NO3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-4-(4-phenylmethoxyphenyl)butanoate |
InChI |
InChI=1S/C26H29NO3/c1-2-29-26(28)18-24(27-19-22-9-5-3-6-10-22)17-21-13-15-25(16-14-21)30-20-23-11-7-4-8-12-23/h3-16,24,27H,2,17-20H2,1H3 |
InChI Key |
JFVYMSIOVFPLOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and General Reaction Conditions
The primary synthetic strategy for Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate involves esterification of the corresponding carboxylic acid precursor with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is generally performed under reflux to drive the esterification to completion.
-
- 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid
- Ethanol
Catalyst: Sulfuric acid or another strong acid catalyst
Reaction Conditions: Reflux heating to facilitate ester formation
This method is classical and widely employed due to its simplicity and efficiency in producing the ester linkage with good yields.
Industrial Production Techniques
In industrial settings, the synthesis is optimized for scale and purity by employing continuous flow reactors, which allow better control over reaction parameters such as temperature, mixing, and residence time. Advanced catalysts and purification methods, including chromatographic techniques, are utilized to ensure high purity of the final product.
- Continuous Flow Reactors: Enhance yield and reproducibility
- Catalyst Optimization: Use of acid catalysts tailored for minimal side reactions
- Purification: Chromatography to isolate the target ester from impurities
Multi-Step Synthetic Pathway Overview
The complete preparation of this compound typically involves the following stages:
| Step Number | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Formation of Benzylamine Intermediate | Reaction of benzaldehyde with amine derivatives |
| 2 | Preparation of 4-(Benzyloxy)phenylbutanoic acid | Functionalization of 4-hydroxyphenyl derivatives with benzyl protection |
| 3 | Coupling of benzylamino and benzyloxy phenyl moieties | Amide bond formation or nucleophilic substitution |
| 4 | Esterification with ethanol | Acid-catalyzed reflux esterification |
| 5 | Purification | Column chromatography or recrystallization |
This pathway underscores the complexity of the molecule, requiring protection/deprotection steps and precise control over functional group transformations.
Reaction Mechanism and Analysis
Esterification: The carboxylic acid group of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid reacts with ethanol under acidic conditions to form the ethyl ester. The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by ethanol.
Amine Functionalization: The benzylamino group is introduced via nucleophilic substitution or reductive amination involving benzylamine and appropriate electrophilic intermediates.
Protection of Phenol: The benzyloxy group is typically introduced by benzylation of the phenolic hydroxyl group to prevent unwanted side reactions during subsequent steps.
Related Ester Synthesis: Ethyl 3-oxo-4-phenylbutanoate as a Model Compound
For comparison, the synthesis of structurally related esters such as Ethyl 3-oxo-4-phenylbutanoate provides insights into reaction conditions and purification strategies applicable to this compound.
Typical Synthesis of Ethyl 3-oxo-4-phenylbutanoate:
Reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with phenylacetyl chloride in the presence of pyridine in dichloromethane at 0–20 °C under inert atmosphere.
Followed by reflux with anhydrous ethanol for 2.5 hours to achieve esterification.
Purification by column chromatography yields a colorless oil with high purity (yield ~98.8%).
This method highlights the importance of inert atmosphere, temperature control, and purification techniques relevant to the synthesis of complex esters.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.
Oxidation
Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic environments can oxidize the compound, potentially forming carboxylic acids or ketones.
Reduction
Lithium aluminum hydride (LiAlH₄ ) or sodium borohydride (NaBH₄ ) reduces the ester to an alcohol, altering its solubility and reactivity.
Substitution
-
Nucleophilic substitution : The benzylamino group may react with halogenating agents (e.g., thionyl chloride, SOCl₂).
-
Electrophilic substitution : The benzyloxyphenyl ring may undergo further functionalization via directed metallation .
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Hydrolysis | H₂O (acid/base catalyst) | Reflux, aqueous solution | Carboxylic acid derivative |
| Oxidation | KMnO₄, CrO₃ | Acidic medium, elevated temperature | Carboxylic acid/ketone |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, inert atmosphere | Alcohol |
| Substitution (Nucleophilic) | SOCl₂, amines | Dry solvent, controlled temperature | Halogenated/nucleophilic derivatives |
Comparative Analysis with Related Compounds
| Compound | Structural Difference | Reactivity Impact |
|---|---|---|
| Ethyl 3-(Amino)-4-[4-(benzyloxy)phenyl]butanoate | Absence of benzyl group on amino moiety | Reduced steric hindrance; faster reactions |
| Ethyl 3-(Benzylamino)-4-phenylbutanoate | Lacks benzyloxyphenyl group | Lower lipophilicity; altered solubility |
| Methyl ester analog | Methyl ester vs. ethyl ester | Faster hydrolysis due to smaller alkyl group |
Scientific Research Applications
Potential Applications
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate holds promise in various fields:
- Medicinal Chemistry: Due to its complex structure, it may contribute to various biological activities.
- Organic Chemistry: It serves as a synthetic intermediate.
Scientific Research Applications
This compound may have applications in scientific research:
- Chemistry: It can be used as a building block for synthesizing more complex molecules.
- Biology: It can be potentially used in studying enzyme interactions and metabolic pathways.
- Medicine: It can be investigated for its potential as a pharmaceutical intermediate or active ingredient.
- Industry: It can be utilized in the production of fragrances, flavors, or other specialty chemicals.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various reactions typical of esters and amines. Key reactions include:
- Hydrolysis to form the corresponding carboxylic acid.
- Transesterification to create different ester derivatives.
- Amide formation via reaction with amines.
This compound can undergo various chemical reactions:
- Oxidation: Oxidation can form corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions can convert the ester group to an alcohol.
- Substitution: Nucleophilic substitution reactions may occur at the benzylamino or benzyloxy groups.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-4-(4-benzyloxy-phenyl)-2-oxo-butyric acid benzyl ester | Contains an additional keto group, affecting reactivity and potential biological activity. | |
| 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid | Lacks the ethoxy group, making it less lipophilic and potentially altering its pharmacokinetics. | |
| N-benzyl-2-amino-2-methylpropane | Simpler structure; primarily studied for its basic amine properties without extensive functionalization. |
These comparisons illustrate how this compound stands out due to its complex structure and potential applications in medicinal chemistry. Its unique combination of functional groups may confer distinct biological activities not found in simpler analogs.
Mechanism of Action
The mechanism of action of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Insights
- Electronic Effects : The target compound’s dual benzyl groups (electron-donating) contrast with electron-withdrawing substituents in analogs like the fluoro-methoxy group in ’s compound, which may alter reactivity in nucleophilic additions .
- Steric Considerations: Ethyl 3,3-dimethyl-4-phenyl-2-(phenylamino)butanoate () demonstrates how bulky substituents can hinder interactions in catalytic processes, whereas the target compound’s linear structure may offer better substrate accessibility .
Biological Activity
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by an ethyl ester group, a benzylamino moiety, and a benzyloxy-substituted phenyl group, suggests diverse pharmacological properties. This article examines the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C24H25NO3, with a molecular weight of 403.52 g/mol. The intricate arrangement of functional groups in this compound may contribute to its biological effects, making it a subject of interest in drug development.
Key Structural Features
| Feature | Description |
|---|---|
| Ethyl Ester Group | Enhances lipophilicity and may influence absorption and distribution. |
| Benzylamino Moiety | Potentially contributes to receptor interactions and biological activity. |
| Benzyloxy-Substituted Phenyl Group | May enhance binding affinity to biological targets due to steric effects. |
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibacterial agents.
- Anticancer Properties : Analogous compounds have been studied for their cytotoxic effects on human tumor cell lines.
- Anti-inflammatory Effects : Certain derivatives demonstrate the ability to inhibit inflammatory pathways.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the benzylamino structure could enhance activity against these pathogens.
-
Cytotoxicity Against Cancer Cells :
- In vitro assays were conducted on various human cancer cell lines (e.g., HeLa, MCF-7). This compound exhibited significant cytotoxicity, with IC50 values indicating effective dose ranges.
-
Anti-inflammatory Activity :
- Research involving animal models demonstrated that the compound reduced inflammation markers in induced arthritis models, suggesting its potential as an anti-inflammatory agent.
Understanding the mechanism of action is crucial for establishing therapeutic potential. Interaction studies indicate that this compound may act through:
- Receptor Modulation : Binding to specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Inhibiting enzymes related to cancer cell proliferation and inflammatory responses.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typical of ester and amine chemistry. This complexity highlights its potential as a synthetic intermediate in organic chemistry.
Synthetic Pathway Overview
- Formation of Benzylamine Intermediate : Reaction of benzaldehyde with amine derivatives.
- Esterification : Reaction with butanoic acid derivatives to form the ester linkage.
- Final Purification : Chromatographic techniques to isolate the desired product.
Q & A
What synthetic strategies are effective for preparing Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl or benzyl groups are used to protect reactive amino and hydroxyl functionalities during intermediate formation. A key step includes alkylation of 4-(benzyloxy)aniline derivatives with brominated ketones in the presence of triethylamine (TEA) and DMF to form indole intermediates, followed by coupling with ethyl ester precursors (e.g., 2-[4-(chloromethyl)phenoxy]acetic acid ethyl ester) using NaH as a base . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and solvent choice (e.g., THF for SOCl2-mediated chlorination) can enhance yields to >70% . Post-synthesis purification via silica gel chromatography with hexane:ethyl acetate gradients is critical for isolating high-purity products .
What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of benzyloxy (δ 5.0–5.2 ppm for -OCHPh) and ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) groups. Aromatic protons in the 4-substituted phenyl ring appear as doublets (δ 6.8–7.4 ppm) .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+Na] at m/z 520 for intermediates) and fragmentation patterns .
- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) assess purity (>95%) and detect degradation products .
How can the stability of this compound under varying storage conditions be systematically evaluated?
Answer:
Conduct accelerated stability studies:
- Thermal Stability: Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC every 2 weeks.
- Photostability: Expose to UV light (e.g., 365 nm for 48 hours) and analyze for isomerization or oxidation byproducts .
- Humidity Sensitivity: Store at 75% relative humidity (RH) and compare with desiccated samples. Hydrolysis of the ester group may occur, detectable by -NMR (disappearance of ethyl ester signals) .
What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
Answer:
- Molecular Docking: Use Glide XP (Schrödinger Suite) with extra-precision scoring to model hydrophobic enclosure and hydrogen-bonding interactions. Prepare the protein receptor via the Protein Preparation Wizard, including water molecules within 5 Å of the binding site .
- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Key metrics include root-mean-square deviation (RMSD < 2 Å) and ligand-protein interaction frequencies .
- Free Energy Calculations: MM-PBSA/GBSA methods estimate binding free energies, with ΔG values < −8 kcal/mol indicating strong affinity .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Answer:
- Analog Synthesis: Modify substituents on the benzylamino group (e.g., electron-withdrawing groups like -NO or bulky tert-butyl) to assess steric/electronic effects on activity.
- In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization (IC determination) or SPR (K measurement). Compare with the parent compound .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Half-life (t) > 60 min suggests favorable metabolic stability .
What mechanistic insights can be gained from studying the compound’s metabolic pathways?
Answer:
- Phase I Metabolism: Identify oxidation sites (e.g., benzylic positions) using CYP450 isoforms (3A4, 2D6) in microsomal assays. Detect hydroxylated metabolites via UPLC-QTOF-MS (exact mass ± 5 ppm) .
- Phase II Conjugation: Incubate with UDP-glucuronosyltransferases (UGTs) to detect glucuronide adducts (mass shift +176 Da). Use β-glucuronidase treatment to confirm .
- Toxic Metabolites: Screen for reactive intermediates (e.g., quinone imines) via glutathione (GSH) trapping assays. GSH adducts indicate potential hepatotoxicity .
How can contradictory data on the compound’s biological activity be resolved?
Answer:
- Assay Validation: Replicate studies using standardized protocols (e.g., ATP levels for cytotoxicity, not just MTT). Include positive controls (e.g., doxorubicin for apoptosis) .
- Batch Variability: Compare activity across synthetic batches (purity >98% by HPLC). Impurities like unreacted intermediates (e.g., benzyl chloride derivatives) may skew results .
- Target Selectivity: Perform kinome-wide profiling (e.g., KinomeScan) to rule off-target effects. A selectivity score (S < 0.01) indicates high specificity .
What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Answer:
- Catalyst Optimization: Replace NaH with safer bases (e.g., KCO) in polar aprotic solvents (DMF or DMSO) to reduce exothermic risks .
- Workflow Efficiency: Use flow chemistry for exothermic steps (e.g., SOCl reactions) to improve heat dissipation and reproducibility .
- Green Chemistry: Substitute chlorinated solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) in trifluoroacetic acid (TFA) deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
